3-(Isopropylthio)-4-methoxybenzoic acid
Description
3-(Isopropylthio)-4-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the para position (C4) and an isopropylthio group (-S-iPr) at the meta position (C3) on the aromatic ring. The compound’s molecular formula is C₁₁H₁₄O₃S, with a molecular weight of 226.29 g/mol (calculated). The isopropylthio substituent introduces steric bulk and sulfur-based electronic effects, distinguishing it from oxygen-containing analogs.
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
4-methoxy-3-propan-2-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C11H14O3S/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7H,1-3H3,(H,12,13) |
InChI Key |
BIILTMSGTUFHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
4-Methoxy-3-isopropylbenzoic Acid (CAS 33537-78-9)
- Structure : Methoxy (C4) and isopropyl (C3) groups.
- Molecular Formula : C₁₁H₁₄O₃.
- The isopropyl group is purely hydrophobic, whereas the thioether may participate in hydrogen bonding or metal coordination .
4-Methoxybenzoic Acid (CAS 619-85-6)
- Structure : Methoxy (C4) and carboxylic acid (C1).
- Molecular Formula : C₈H₈O₃.
- Key Differences: Lacking the C3 substituent, this simpler derivative is less sterically hindered.
Thioether-Containing Analogs
4-(Isopropylthio)phenylboronic Acid
- Structure : Isopropylthio (C4) and boronic acid (C1).
- Molecular Formula : C₉H₁₃BO₂S.
- Key Differences : The boronic acid group enables Suzuki-Miyaura coupling, a reaction irrelevant to carboxylic acids. However, the shared thioether moiety highlights sulfur’s role in enhancing stability and modulating electronic properties .
3-(2-(2-Isopropyl-5-methylphenoxy)acetamido)-4-methoxybenzoic Acid (CAS 649773-92-2)
- Structure: Methoxy (C4), acetamido-linked phenoxy group (C3).
- Molecular Formula: C₂₀H₂₃NO₅.
Functional Group Variants
3-Methoxy-4-nitrobenzoic Acid (CAS 5329-21-3)
- Structure : Methoxy (C3) and nitro (C4) groups.
- Molecular Formula: C₈H₇NO₅.
- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa) compared to electron-donating groups like methoxy or thioether .
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic Acid (CAS 98070-06-5)
- Structure : Methoxy (C4) and pyrazole-methyl (C3).
- Molecular Formula : C₁₃H₁₆N₂O₃.
- Key Differences : The pyrazole ring introduces nitrogen-based heterocyclic properties, likely enhancing interactions with biological targets (e.g., enzymes) .
Data Table: Structural and Physicochemical Comparison
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